

Synthesis of N-Thiazol-2-yl-succinamic Acid: A Technical Guide

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Compound of Interest

Compound Name: *N-Thiazol-2-yl-succinamic acid*

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This technical guide provides a comprehensive overview of the synthesis of **N-Thiazol-2-yl-succinamic acid**, a molecule of interest in medicinal chemistry. The primary and most direct synthetic route involves the acylation of 2-aminothiazole with succinic anhydride. This document details the experimental protocol for this synthesis, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Core Synthesis

The synthesis of **N-Thiazol-2-yl-succinamic acid** is achieved through the reaction of 2-aminothiazole and succinic anhydride. The reaction can be performed in various polar organic solvents, such as acetone, 1,4-dioxane, and isopropanol, as well as under mechanochemical conditions.^[1] The use of acetic acid as a solvent has also been suggested for similar reactions involving 2-aminothiazole derivatives and succinic anhydride.^[2] The reaction proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminothiazole on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amic acid.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of **N-Thiazol-2-yl-succinamic acid**. It is important to note that while the synthetic route is established, detailed characterization data in the public domain is limited.

Parameter	Value	Notes and References
Molecular Formula	C ₇ H ₈ N ₂ O ₃ S	[3]
Molecular Weight	200.22 g/mol	[3]
Reaction Yield	Does not exceed 15 wt.%	In isopropanol (IPA) medium. [1] Yields in other solvents are not specified. The efficiency of the process is noted to be higher under mechanochemical reaction conditions compared to traditional solution synthesis. [1]
Melting Point	Not available	Data not found in the reviewed literature.
¹ H NMR	The spectrum of the synthesized substance shows five proton signals.	A study mentions doublets at 6.53 ppm and 6.93 ppm corresponding to the =CH- protons of the thiazole ring in the starting material, 2-aminothiazole.[1] Complete spectral data for the final product is not provided.
¹³ C NMR	Not available	Data not found in the reviewed literature.
IR Spectroscopy	Not available	While IR spectroscopy was used for characterization, specific band positions for the final product are not detailed in the reviewed literature.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of **N-Thiazol-2-yl-succinamic acid** based on the reaction of 2-aminothiazole with succinic anhydride in an organic solvent. Acetone is chosen here as a representative solvent.

Materials:

- 2-Aminothiazole
- Succinic anhydride
- Acetone (anhydrous)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator

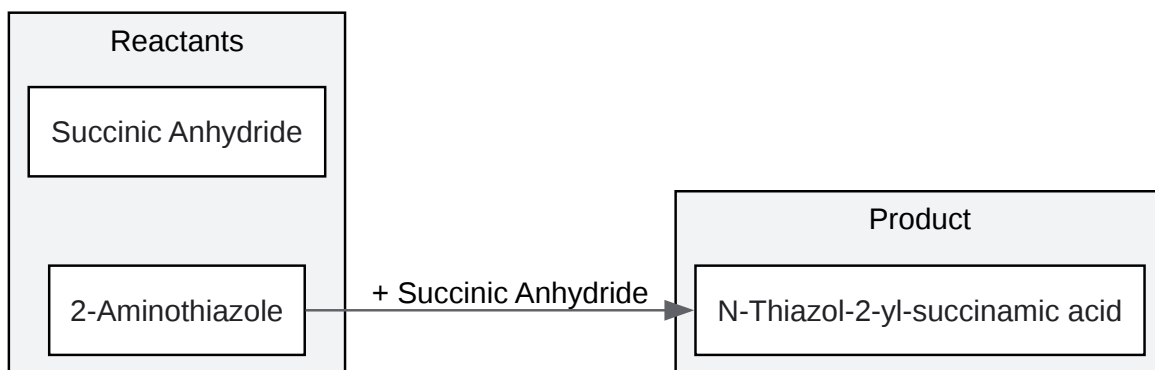
Procedure:

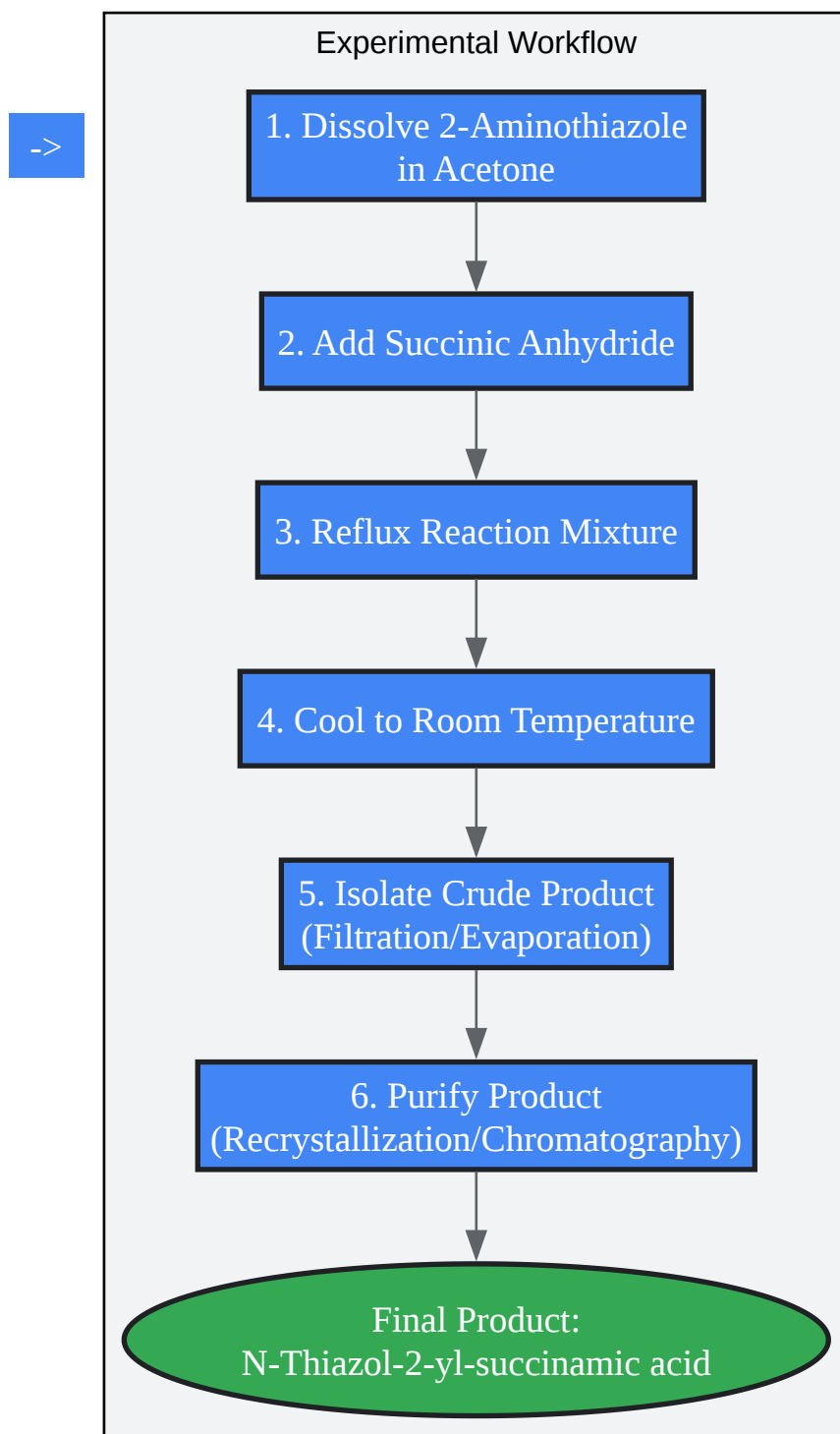
- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminothiazole (1 equivalent) in anhydrous acetone.
- **Addition of Reagent:** To the stirred solution, add succinic anhydride (1 equivalent).
- **Reaction:** Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain for a specified period (e.g., 1 hour).^[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

- Isolation of Product: The solvent from the filtrate can be removed under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **N-Thiazol-2-yl-succinamic acid** can be purified by recrystallization from a suitable solvent or by column chromatography.

Visualized Workflow and Diagrams

The following diagrams illustrate the chemical reaction and a general experimental workflow for the synthesis of **N-Thiazol-2-yl-succinamic acid**.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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